8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
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Overview
Description
8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one is a chromone derivative, a class of compounds known for their diverse biological activities Chromones are naturally occurring phenolic compounds found in various plants and fungi
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the use of silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst. This catalyst facilitates the condensation of 2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromene derivatives with coumarin-3-carboxylic acid . The reaction is carried out under mild conditions, resulting in high yields and a cleaner reaction process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones.
Scientific Research Applications
8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
5,7-Dihydroxy-2-[2-(3-methoxy-4-hydroxyphenyl)ethyl]chromone: This compound shares structural similarities and exhibits antioxidant activity.
8-Hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Another chromone derivative with potential antimicrobial properties.
Uniqueness: 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance.
Properties
IUPAC Name |
8-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-13-8-14(22-2)16(20)17-15(13)11(19)7-12(23-17)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOIGWMVLLTDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60753883 |
Source
|
Record name | 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60753883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89456-35-9 |
Source
|
Record name | 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60753883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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